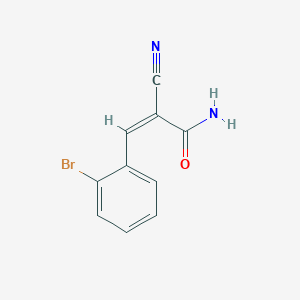

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide is an organic compound with a unique structure that includes a bromophenyl group, a cyano group, and an enamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant areas of research surrounding (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide is its anticancer properties. Studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated by the National Cancer Institute and showed promising antitumor activity, with mean growth inhibition values indicating effective cytotoxicity against human tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that compounds featuring a cyanopropenamide structure can interfere with cellular signaling pathways, potentially leading to apoptosis in malignant cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the bromophenyl group can significantly influence the biological activity of similar compounds. For example, variations in substituents on the aromatic ring have been linked to changes in potency and selectivity against cancer cell lines .

Material Science Applications

Polymer Chemistry

This compound can also serve as a building block in polymer chemistry, particularly in the development of smart materials. Its ability to form covalent bonds when mixed with other polymer components allows for the creation of materials with tailored properties, such as rapid gelling and enhanced mechanical strength .

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems, where its unique chemical properties facilitate controlled release mechanisms. The use of rapid gelling polymers containing this compound has been explored for delivering therapeutic agents effectively, improving bioavailability and reducing side effects associated with conventional delivery methods .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a series of cyanopropenamide derivatives, including this compound, demonstrated significant anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Polymer Development

In another investigation, researchers synthesized a polymer matrix incorporating this compound for use in drug delivery applications. The resulting material showed rapid gelation properties and enhanced drug encapsulation efficiency, highlighting its utility in formulating advanced therapeutic systems .

Mecanismo De Acción

The mechanism of action of (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the cyano and enamide groups may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide

- (2Z)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide

- (2Z)-3-(2-iodophenyl)-2-cyanoprop-2-enamide

Uniqueness

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between size and electronegativity, making it a versatile compound for various applications.

Actividad Biológica

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, a compound belonging to the class of α,β-unsaturated amides, has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C10H8BrN2

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antineoplastic Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

A summary of relevant biological activity data is presented in the following table:

| Activity Type | Test System | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | 50 | 70% cell death after 48 hours |

| Enzyme Inhibition | Dihydroorotate Dehydrogenase | 10 | 60% inhibition of enzyme activity |

| Antimicrobial | E. coli | 100 | Significant reduction in growth |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study demonstrated that the compound shows significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Enzyme Inhibition Studies : Research indicated that this compound acts as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. This inhibition was found to be dose-dependent, with an IC50 value reported at approximately 10 µM .

- Microbial Resistance : In antimicrobial studies, the compound exhibited notable activity against Gram-negative bacteria such as E. coli. The findings suggest that it may disrupt bacterial cell wall synthesis or function .

Propiedades

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOXMASXHPUKU-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.